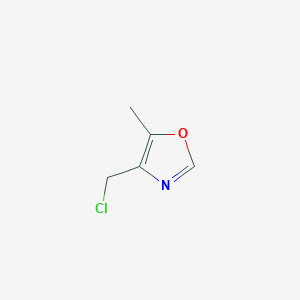

4-(Chloromethyl)-5-methyl-1,3-oxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(chloromethyl)-5-methyl-1,3-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClNO/c1-4-5(2-6)7-3-8-4/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIDJHZCWQZOCHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CO1)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201293361 | |

| Record name | Oxazole, 4-(chloromethyl)-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201293361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240612-11-6 | |

| Record name | Oxazole, 4-(chloromethyl)-5-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1240612-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxazole, 4-(chloromethyl)-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201293361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(chloromethyl)-5-methyl-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Oxazole Core Structures in Contemporary Chemical Synthesis

The oxazole (B20620) ring system, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a cornerstone in the field of chemical synthesis. numberanalytics.comthepharmajournal.com Its prevalence in a wide array of natural products and pharmaceutically active compounds underscores its significance. nih.govresearchgate.net Oxazole derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. numberanalytics.comnih.govijmpr.in This has made the oxazole scaffold a privileged structure in medicinal chemistry and drug discovery. thepharmajournal.com

The structural and chemical diversity of the oxazole core allows it to interact with various biological receptors and enzymes through non-covalent interactions. nih.gov In synthetic chemistry, oxazoles are not only synthetic targets but also versatile intermediates. They can participate in various chemical transformations such as electrophilic substitution, nucleophilic substitution, and cycloaddition reactions, providing access to a diverse range of complex molecules. numberanalytics.com The stability of the aromatic oxazole ring, combined with its ability to be functionalized at different positions, makes it an attractive starting point for the synthesis of novel compounds. researchgate.net

Strategic Importance of the Chloromethyl Group in Synthetic Intermediates

Conventional and Optimized Synthetic Routes

Traditional synthetic strategies for oxazole (B20620) ring systems have been adapted and optimized for the preparation of this compound. These methods often involve the construction of the oxazole core followed by or incorporating the introduction of the chloromethyl group.

Cyclization Reactions for Oxazole Ring Construction

The formation of the oxazole ring is a fundamental step in the synthesis of this compound. Several classical named reactions provide versatile pathways to substituted oxazoles, and their principles can be applied to the synthesis of the target molecule.

The Robinson-Gabriel synthesis , a well-established method, involves the cyclodehydration of α-acylamino ketones. wikipedia.orgsynarchive.com In the context of this compound, this would necessitate a starting material such as N-(1-chloro-3-oxobutan-2-yl)acetamide. The intramolecular condensation and subsequent dehydration, typically promoted by strong acids like sulfuric acid or phosphorus pentoxide, would yield the desired oxazole ring with the required substituents. wikipedia.org Modifications to this method, including solid-phase synthesis and the use of various cyclodehydrating agents, have expanded its applicability. wikipedia.org

The Hantzsch oxazole synthesis , while historically significant for thiazoles, also offers a route to oxazoles from α-haloketones and amides. wikipedia.orgnih.gov This reaction could theoretically be adapted for the synthesis of this compound by reacting 1,3-dichloroacetone (B141476) with an appropriate amide. However, controlling the regioselectivity to obtain the desired 4-(chloromethyl)-5-methyl substitution pattern can be a challenge.

The Van Leusen oxazole synthesis provides a convergent approach to the oxazole ring from aldehydes and tosylmethyl isocyanide (TosMIC). organic-chemistry.orgwikipedia.orgnih.gov This method is particularly useful for preparing 5-substituted oxazoles. nih.gov To apply this to the target compound, a multi-step sequence would be necessary, potentially involving the synthesis of a suitably functionalized aldehyde that can be converted to the this compound structure. One-pot modifications of the Van Leusen reaction have been developed to synthesize 4,5-disubstituted oxazoles. mdpi.com

| Cyclization Reaction | Key Reactants | Potential for this compound Synthesis |

| Robinson-Gabriel Synthesis | α-Acylamino ketone | Direct cyclization of a pre-functionalized substrate. |

| Hantzsch Oxazole Synthesis | α-Haloketone and amide | Potential route, but regioselectivity can be a challenge. |

| Van Leusen Oxazole Synthesis | Aldehyde and TosMIC | Applicable, likely requiring a multi-step sequence. |

Direct Chloromethylation Techniques

Introducing the chloromethyl group directly onto a pre-formed 5-methyl-1,3-oxazole ring is another synthetic strategy. This approach relies on electrophilic substitution at the C4 position of the oxazole ring. The reactivity of the oxazole ring towards electrophiles is generally modest and influenced by the substituents present.

Direct chloromethylation can be achieved using reagents like chloromethyl methyl ether (MOMCl) or bis(chloromethyl) ether in the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂), in a suitable solvent like dichloromethane. smolecule.com Optimal reaction conditions, including low temperatures, are often required to control the reaction and minimize side products. smolecule.com The electrophilic substitution is directed by the existing substituents on the oxazole ring. For 5-methyl-1,3-oxazole, the methyl group at the C5 position would influence the regioselectivity of the chloromethylation, favoring substitution at the C4 position.

Regioselective Synthesis from 1,3-Oxazole N-Oxides

A highly effective and regioselective method for the preparation of 4-chloromethyl-5-methyl-2-aryl-1,3-oxazoles involves the use of 1,3-oxazole N-oxides as precursors. researchgate.net This strategy offers a distinct advantage in controlling the position of the incoming chloromethyl group.

The process begins with the synthesis of the corresponding 2-aryl-5-methyl-1,3-oxazole N-oxide. Treatment of the N-oxide hydrochloride salt with phosphorus oxychloride (POCl₃) leads to a deoxygenation-chlorination reaction that proceeds with high regioselectivity to furnish the 4-chloromethyl-5-methyl-2-aryl-1,3-oxazole. researchgate.net The high regioselectivity is attributed to the reaction proceeding through the HCl salt of the N-oxide. This method is noted for its generality and the ease of product isolation, often by direct precipitation. researchgate.net

| Precursor | Reagent | Product | Key Feature |

| 2-Aryl-5-methyl-1,3-oxazole N-oxide HCl salt | POCl₃ | 4-(Chloromethyl)-5-methyl-2-aryl-1,3-oxazole | High regioselectivity for C4-chloromethylation |

Multi-step Chemical Transformations in the Synthesis of Functionalized Oxazoles

The synthesis of complex molecules often requires multi-step sequences where the this compound core is assembled and further functionalized. This is particularly relevant in the synthesis of pharmaceutical agents. For instance, intermediates structurally related to this compound are utilized in the synthesis of Suvorexant, a dual orexin (B13118510) receptor antagonist. google.comgoogle.comnewdrugapprovals.orgwipo.int

The chloromethyl group at the C4 position is a versatile handle for further chemical transformations. It can readily undergo nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. For example, base-promoted cyclization of N-Boc-ω-(4-(chloromethyl)oxazol-5-yl)alkylamines has been shown to lead to the formation of fused 10-, 12-, and 14-membered rings, demonstrating the utility of the chloromethyl group as a reactive site for constructing more complex molecular architectures. researchgate.net This reactivity allows for the elaboration of the initial oxazole scaffold into a diverse array of derivatives.

Modern Catalytic Approaches for this compound Synthesis

In addition to conventional methods, modern catalytic approaches, particularly those involving transition metals, have emerged as powerful tools for the synthesis of substituted oxazoles. These methods often offer improved efficiency, selectivity, and functional group tolerance.

Transition Metal-Mediated Cyclization and Functionalization

Transition metal catalysts, such as those based on palladium and rhodium, have been extensively explored for the synthesis of oxazole derivatives.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been applied to the formation of oxazole rings. For example, palladium-catalyzed cross-coupling reactions of 4-bromomethyl-2-chlorooxazole have been utilized to synthesize a range of 2,4-disubstituted oxazoles. researchgate.net While not a direct synthesis of the target compound, this methodology highlights the potential for palladium catalysis in the functionalization of pre-existing halomethyl-substituted oxazoles. Direct arylation of oxazoles at the C4 position has also been achieved using palladium catalysis, although this is more challenging than at other positions. nih.gov

Rhodium-catalyzed reactions have also been developed for the synthesis of oxazoles. One notable approach involves the rhodium-catalyzed annulation of 1,2,3-triazoles with aldehydes to produce 2,5-diaryl-substituted oxazoles. rsc.org Another rhodium carbene route utilizes the reaction of α-diazo-β-keto esters or phosphonates with amides, where the choice of rhodium catalyst can influence the regioselectivity of the resulting oxazole substitution pattern. nih.govrsc.orgnih.gov While these methods have not been specifically reported for the synthesis of this compound, they represent the forefront of catalytic oxazole synthesis and could potentially be adapted for this purpose.

| Catalyst | Reaction Type | Potential Application |

| Palladium | Cross-coupling | Functionalization of a pre-formed 4-(halomethyl)-5-methyl-oxazole. |

| Rhodium | Annulation / Carbene chemistry | De novo synthesis of the oxazole ring with potential for regiocontrol. |

Acid- and Base-Catalyzed Methods

The synthesis of the oxazole ring is frequently accomplished through cyclization reactions that can be catalyzed by either acids or bases. These catalysts play a crucial role in activating substrates and facilitating the intramolecular ring-closure necessary to form the heterocyclic core.

A notably effective acid-catalyzed method provides a highly regioselective route to 4-chloromethyl-5-methyl-2-aryl-1,3-oxazoles. researchgate.net This process involves the treatment of 1,3-oxazole N-oxide hydrochloride (HCl) salts with phosphorus oxychloride (POCl₃). researchgate.net The high regioselectivity for chlorination at the 4-position's methyl group is attributed to the presence of the HCl salt, which directs the deoxygenation-chlorination reaction more effectively than the corresponding free N-oxide. researchgate.net In another example, a multi-step synthesis of a 2-phenyl derivative uses hydrogen chloride in 1,4-dioxane (B91453) in an initial step, followed by reflux with trichlorophosphate (an alternative name for phosphorus oxychloride) in chloroform (B151607) to complete the transformation. chemicalbook.com

Base-catalyzed methods are also prevalent. The synthesis of 4,5-disubstituted oxazoles can be achieved via a base-catalyzed intramolecular cyclization. durham.ac.uk In one protocol, an intermediate addition adduct is passed through a packed column containing a polymer-supported base, such as PS-BEMP, to induce rapid cyclization. durham.ac.uk Similarly, potassium phosphate (B84403) (K₃PO₄) has been employed as an effective base in the synthesis of 5-substituted oxazoles from aryl aldehydes and p-toluenesulfonylmethyl isocyanide (TosMIC). nih.gov

Table 1: Overview of Catalytic Methods for Oxazole Synthesis

| Catalyst Type | Specific Catalyst/Reagent | Reactants | Product Type | Key Finding | Reference(s) |

|---|---|---|---|---|---|

| Acid | POCl₃ / HCl | 1,3-Oxazole N-oxide HCl salts | 4-Chloromethyl-1,3-oxazoles | Use of HCl salt ensures high regioselectivity for chlorination. researchgate.net | researchgate.net |

| Acid | Hydrogen chloride, then POCl₃ | Benzaldehyde derivative | 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole | Two-step process involving acid and a chlorinating/dehydrating agent. chemicalbook.com | chemicalbook.com |

| Base | PS-BEMP (Polymer-supported base) | Intermediate addition adduct | 4,5-Disubstituted oxazole | Rapid, efficient cyclization suitable for continuous flow systems. durham.ac.uk | durham.ac.uk |

| Base | K₃PO₄ (Potassium phosphate) | Aryl aldehydes, TosMIC | 5-Substituted oxazoles | Effective for cycloaddition reactions, particularly under microwave irradiation. nih.gov | nih.govijpsonline.com |

Advanced Synthetic Techniques

To overcome the limitations of traditional batch processing, advanced synthetic techniques such as microwave-assisted synthesis, continuous flow chemistry, and one-pot strategies have been applied to the synthesis of oxazoles, offering improvements in reaction times, efficiency, and scalability.

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. ijpsonline.com For oxazole synthesis, it provides a means to achieve high yields in significantly reduced reaction times. nih.gov A highly efficient two-component [3+2] cycloaddition for producing 5-substituted oxazoles utilizes microwave heating. nih.gov In this method, a mixture of a substituted aryl aldehyde, p-toluenesulfonylmethyl isocyanide (TosMIC), and potassium phosphate as a base in isopropyl alcohol is irradiated. nih.govijpsonline.com The reaction proceeds rapidly, often reaching completion within minutes, and results in moderate to excellent yields without the need for extensive chromatographic purification. nih.gov

Table 2: Example of Microwave-Assisted Oxazole Synthesis

| Reactants | Catalyst/Base | Solvent | Microwave Conditions | Time | Yield | Reference |

|---|

Continuous flow chemistry offers significant advantages in terms of safety, scalability, and automation. A multipurpose mesofluidic flow reactor has been successfully developed for the on-demand, gram-scale synthesis of 4,5-disubstituted oxazoles. durham.ac.uk The system works by combining streams of reagents, such as ethyl isocyanoacetate and an acid chloride, in a mixing chip. durham.ac.uk This reaction stream is then progressed through a heated, packed cartridge containing a polymer-supported base (PS-BEMP), which facilitates a rapid intramolecular cyclization to yield the desired oxazole as the sole product. durham.ac.uk Optimizing parameters such as flow rate and temperature (e.g., heating the base-containing column to 85°C) was found to be crucial for attaining high yields (>89%) and purities (>98%). durham.ac.uk This automated platform allows for rapid screening of reaction parameters and efficient production of oxazole building blocks. durham.ac.uk

One-pot reactions, where multiple reaction steps are carried out in the same vessel without isolating intermediates, enhance efficiency and reduce waste. A practical one-pot synthesis of 4,5-disubstituted oxazoles has been developed directly from carboxylic acids, bypassing the need to pre-generate activated derivatives like acid chlorides or esters. nih.gov This transformation employs a stable triflylpyridinium reagent to activate the carboxylic acid in situ, which is then trapped by an isocyanoacetate or tosylmethyl isocyanide to form the oxazole ring. nih.gov This method demonstrates broad substrate scope and good functional group tolerance, highlighting its utility. nih.gov While not for oxazoles specifically, an analogous one-pot strategy for the synthesis of 5-chloromethylisoxazoles from aldoximes has been reported where 2,3-dichloro-1-propene (B165496) serves as both a solvent and a reagent, showcasing an efficient approach to related heterocyclic systems. researchgate.net

Methodological Optimization for Yield and Selectivity Enhancement

The success of a synthetic protocol often hinges on the careful optimization of reaction parameters. For the synthesis of this compound and its derivatives, the choice of solvent is a critical factor that can significantly influence reaction outcomes.

The selection of an appropriate solvent is dictated by the specific reaction methodology and the nature of the reagents involved. The solvent must effectively dissolve the reactants while being compatible with the reaction conditions (e.g., high temperatures, microwave irradiation).

In acid-catalyzed chlorination reactions using phosphorus oxychloride, non-polar aprotic solvents like chloroform chemicalbook.com and benzene (B151609) ekb.eg are commonly used. For microwave-assisted syntheses, polar protic solvents such as isopropyl alcohol have proven effective, facilitating the dissolution of the base (potassium phosphate) and reactants to enable a rapid reaction. nih.gov In continuous flow systems, solvents like acetonitrile (B52724) are used due to their suitable viscosity and ability to dissolve the reagents for efficient pumping and mixing in the flow reactor. durham.ac.uk In some specialized one-pot reactions, the solvent can also function as a reactant; for instance, 2,3-dichloro-1-propene has been used as both the solvent and a reagent in the formation of chloromethyl-substituted isoxazoles. researchgate.net The polarity and properties of the solvent thus directly impact reagent solubility, reaction kinetics, and ultimately, the yield and purity of the final product.

Table 3: Solvents Used in Various Oxazole Synthesis Methodologies

| Synthetic Method | Solvent | Purpose / Rationale | Reference(s) |

|---|---|---|---|

| Acid-Catalyzed Chlorination | Chloroform | Aprotic solvent for reactions with POCl₃. | chemicalbook.com |

| Acid-Catalyzed Cyclization | Benzene | Aprotic solvent for cyclization with POCl₃. | ekb.eg |

| Microwave-Assisted Synthesis | Isopropyl alcohol | Polar protic solvent compatible with microwave conditions and base. | nih.gov |

| Continuous Flow Synthesis | Acetonitrile | Suitable polarity and viscosity for flow chemistry systems. | durham.ac.uk |

Catalyst and Base Optimization

The synthesis of this compound and its derivatives often involves careful optimization of catalysts and bases to achieve high yields and selectivity. A facile and highly regioselective process for the formation of 4-chloromethyl-1,3-oxazoles involves the use of phosphorus oxychloride (POCl₃) as a deoxygenating and chlorinating agent on 1,3-oxazole N-oxide/HCl salts. researchgate.net This method is noted for its generality and high regioselectivity. researchgate.net For the synthesis of the 2-phenyl derivative, trichlorophosphate (a synonym for POCl₃) is used in chloroform under reflux conditions.

In broader oxazole synthesis, a variety of catalytic systems have been explored. Gold catalysts, such as the Gagosz catalyst, have been effectively used in the synthesis of 4-trifluoromethylated oxazoles. sielc.com In certain gold-catalyzed reactions, the addition of methanesulfonic acid has been shown to prevent catalyst poisoning and significantly improve yields. sielc.com

Palladium and copper catalysts are also widely employed. Palladium-catalyzed reactions, such as those using Pd(PPh₃)₄ in combination with a base like potassium hydroxide (B78521) (KOH), are utilized for derivatization. nih.gov Copper(II)-catalyzed oxidative cyclization of enamides provides an efficient route to 2,5-disubstituted oxazoles. organic-chemistry.org

Metal-free conditions have also been developed, highlighting the versatility of oxazole synthesis. For instance, trifluoromethanesulfonic acid (TfOH) can catalyze the coupling of α-diazoketones with amides, and molecular iodine (I₂) in the presence of a base like potassium carbonate (K₂CO₃) can also facilitate oxazole formation. researchgate.netorganic-chemistry.org

The choice of base is critical and can dramatically influence the reaction outcome. In one study, 4-dimethylaminopyridine (B28879) (DMAP) was found to be a superior base, significantly enhancing the reaction yield. africanjournalofbiomedicalresearch.com Further optimization showed that increasing the molar equivalent of the base from 1.3 to 1.5 resulted in an excellent yield. africanjournalofbiomedicalresearch.com Other common bases used in various oxazole syntheses include triethylamine (B128534) (Et₃N) and cesium carbonate (Cs₂CO₃). organic-chemistry.orglibretexts.org

| Catalyst/Reagent | Base | Substrate Type | Key Findings | Reference |

|---|---|---|---|---|

| Phosphorus Oxychloride (POCl₃) | N/A (acts as reagent) | 1,3-Oxazole N-oxide HCl salts | Highly regioselective for 4-chloromethyl derivatives. | researchgate.net |

| Gold (Gagosz) Catalyst | N/A | Trifluoromethylated alkynes | Efficient for 4-CF₃-oxazoles; methanesulfonic acid prevents catalyst poisoning. | sielc.com |

| Copper(II) | N/A | Enamides | Effective for oxidative cyclization to form 2,5-disubstituted oxazoles. | organic-chemistry.org |

| Iodine (I₂) | K₂CO₃ | α-bromo ketones and amines | Provides a metal-free synthetic route. | researchgate.net |

| DMAP-Tf | 4-Dimethylaminopyridine (DMAP) | Carboxylic acids | DMAP significantly increased yield; optimizing base equivalents is crucial. | africanjournalofbiomedicalresearch.com |

Temperature and Reaction Time Control

Temperature and reaction time are critical parameters that must be precisely controlled to maximize yield and minimize side product formation in the synthesis of this compound and its derivatives. The interplay between these two factors is often catalyst and substrate-dependent.

For instance, in a synthesis of oxazoles from carboxylic acids, elevating the reaction temperature from room temperature to 40 °C, in conjunction with an optimized base, dramatically increased the product yield to 96% while reducing the required reaction time to just 30 minutes. africanjournalofbiomedicalresearch.com This demonstrates the significant kinetic advantage gained at slightly elevated temperatures.

In syntheses involving thermolytic decomposition, such as the formation of an oxazolylisoxazole from a diazo compound, temperature is the primary driver of the reaction. nih.gov Optimal conditions were found to be 100 °C, which provided a high yield of 81% in a short reaction time of one hour on a gram scale. nih.gov

Conversely, some modern synthetic methods aim for milder conditions. The van Leusen reaction, a classic method for oxazole synthesis, has been modified to proceed at a lower temperature of 50 °C through the use of β-cyclodextrin as a phase-transfer catalyst in an aqueous medium. libretexts.org Gold-catalyzed syntheses have also been optimized to run at a moderate temperature of 60 °C for 2 hours. sielc.com

Specifically for the synthesis of 4-(chloromethyl)-5-methyl-2-phenyl-1,3-oxazole, the reaction is conducted at the reflux temperature of the solvent, chloroform, which is approximately 61 °C.

| Synthetic Method | Temperature (°C) | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| From Carboxylic Acid | 40 | 30 min | 96 | africanjournalofbiomedicalresearch.com |

| Thermolytic Decomposition | 100 | 1 h | 81 | nih.gov |

| Modified van Leusen | 50 | Not Specified | Excellent | libretexts.org |

| Gold-Catalyzed | 60 | 2 h | Good | sielc.com |

Purification and Isolation Strategies for Synthetic Products

The purification and isolation of synthetic products are critical steps to ensure the high purity of the target compound, this compound, and its derivatives. The strategy employed depends on the physical properties of the product and the nature of the impurities.

A particularly effective and straightforward method reported for the isolation of 4-chloromethyl-5-methyl-2-aryl-1,3-oxazoles is direct precipitation from the reaction mixture. researchgate.net This technique is highly efficient when the product is a solid and has low solubility in the reaction solvent, while impurities remain in solution. researchgate.net

Recrystallization is another widely used technique for purifying solid oxazole derivatives. africanjournalofbiomedicalresearch.com This method is based on the principle that the solubility of a compound in a solvent increases with temperature. libretexts.orgmt.com An impure solid is dissolved in a suitable hot solvent, and as the solution slowly cools, the desired compound crystallizes out, leaving impurities dissolved in the mother liquor. libretexts.orgmt.com The pure crystals can then be collected by vacuum filtration. libretexts.org A patent for a related compound, 4-chloromethyl-5-methyl-1,3-dioxole-2-ketone, specifies a recrystallization process using a mixed alcohol solvent system at low temperatures (-10 to 0 °C). google.com

For non-crystalline products or when impurities have similar solubility profiles, column chromatography is the method of choice. africanjournalofbiomedicalresearch.comresearchgate.net This technique separates compounds based on their differential adsorption onto a stationary phase (commonly silica (B1680970) gel). researchgate.net The crude product is loaded onto the column and eluted with a solvent system, typically a mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate. africanjournalofbiomedicalresearch.com By gradually increasing the polarity of the eluent, compounds are separated, and the fractions containing the pure product are collected and concentrated.

Liquid-liquid extraction is a common work-up procedure used to remove soluble inorganic salts and other polar impurities. The crude reaction mixture is dissolved in an organic solvent and washed with water or a basic solution like sodium bicarbonate (NaHCO₃). africanjournalofbiomedicalresearch.com The organic layer containing the product is then separated, dried, and the solvent is removed by evaporation. africanjournalofbiomedicalresearch.comresearchgate.net

Elucidation of Reaction Mechanisms and Reactivity Profiles of 4 Chloromethyl 5 Methyl 1,3 Oxazole

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The chloromethyl group at the C4 position of the oxazole (B20620) ring is highly susceptible to nucleophilic attack. This reactivity is comparable to that of a benzylic halide, where the chlorine atom serves as an effective leaving group. The electron-withdrawing nature of the adjacent oxazole ring enhances the electrophilicity of the methylene (B1212753) carbon, further facilitating substitution reactions. smolecule.comnih.gov

Extensive research on analogous 2-(halomethyl)-4,5-diaryloxazoles demonstrates that the chloromethyl group readily reacts with a wide range of nucleophiles, including amines, alcohols, and thiols. nih.gov This reactivity profile is directly applicable to 4-(chloromethyl)-5-methyl-1,3-oxazole.

Amines: Primary and secondary amines, such as ethanolamine, cyclohexylamine, aniline, diethylamine, and morpholine, readily displace the chloride to form the corresponding aminomethyl-oxazole derivatives. nih.gov

Alcohols and Phenols: Alkoxides and phenoxides, generated from alcohols (e.g., methanol, ethanol) or phenols (e.g., 4-bromophenol) with a suitable base, react to yield ether linkages. nih.gov

Thiols and Thio-compounds: Sulfur nucleophiles, including thiophenol and potassium thiocyanate, are also effective in substituting the chlorine atom, leading to the formation of thioethers and thiocyanates, respectively. nih.gov

The following table summarizes the types of nucleophilic substitution reactions observed with analogous halomethyl-oxazoles.

| Nucleophile Category | Specific Nucleophile | Reagents/Conditions | Product Type | Reference |

| Amines | Ethanolamine | Ethanol, Reflux | N-Substituted (2-aminomethyl)oxazole | nih.gov |

| Cyclohexylamine | Triethylamine (B128534), THF, 60°C | N-Substituted (2-aminomethyl)oxazole | nih.gov | |

| Diethylamine | Benzene (B151609), Reflux | N,N-Disubstituted (2-aminomethyl)oxazole | nih.gov | |

| Morpholine | Benzene, Reflux | N,N-Disubstituted (2-aminomethyl)oxazole | nih.gov | |

| Alcohols/Phenols | Sodium Methoxide | Methanol, 5°C to rt | Alkyl Ether | nih.gov |

| Sodium Ethoxide | Ethanol, 5°C to rt | Alkyl Ether | nih.gov | |

| 4-Bromophenol | K₂CO₃, DMF, 100°C | Phenyl Ether | nih.gov | |

| Thiols/Thio-compounds | Potassium Thiocyanate | Acetone, Reflux | Thiocyanate | nih.gov |

| Thiophenol | Sodium Hydride, DMF, 5°C to rt | Thioether | nih.gov | |

| Other Nucleophiles | Sodium Cyanide | DMF, 10°C to rt | Nitrile | nih.gov |

| Triphenylphosphine | Toluene, Reflux | Phosphonium Salt | nih.gov |

Nucleophilic substitution at the primary carbon of the chloromethyl group predominantly proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. smolecule.com This pathway is characterized by a backside attack of the nucleophile on the carbon atom bearing the leaving group (chloride).

This mechanistic route has distinct stereochemical consequences. The reaction involves a single transition state where the nucleophile forms a bond as the leaving group departs, leading to an inversion of the stereochemical configuration at the carbon center. smolecule.com The primary nature of the chloromethyl carbon minimizes steric hindrance, which favors the Sₙ2 pathway over a unimolecular (Sₙ1) mechanism that would involve a less stable primary carbocation intermediate. smolecule.com

Electrophilic Aromatic Substitution on the Oxazole Ring

The oxazole ring is an electron-deficient aromatic system, which generally makes it resistant to electrophilic aromatic substitution. pharmaguideline.com The ring nitrogen atom deactivates the adjacent C2 and C4 positions towards electrophilic attack. Theoretical and experimental studies on oxazoles indicate that electrophilic substitution, when it does occur, preferentially takes place at the most electron-rich C5 position. wikipedia.orgchempedia.info

In the case of this compound, the C5 position is already occupied by a methyl group. The influence of the existing substituents on further substitution must be considered:

5-methyl group: This is an electron-donating group, which activates the ring towards electrophilic attack.

4-(chloromethyl) group: This group is generally considered to be electron-withdrawing and deactivating.

Given the inherent deactivation of the oxazole ring and the substitution pattern, electrophilic aromatic substitution on the ring of this compound is expected to be challenging. Reactions such as nitration or sulfonation are unlikely to proceed under standard conditions unless strongly activating groups are present on the ring. pharmaguideline.com

Oxidation and Reduction Transformations of this compound

The compound possesses multiple sites that can undergo oxidation or reduction.

Oxidation: The oxazole ring itself can be susceptible to oxidative cleavage by strong oxidizing agents like potassium permanganate (B83412) or chromic acid. pharmaguideline.com The methyl group at C5 and the chloromethyl group at C4 could potentially be oxidized to a carboxylic acid and an aldehyde or carboxylic acid, respectively, under specific conditions. For instance, analogous 5-(chloromethyl)-1,3-oxazoles can be oxidized to form oxazole-5-carboxaldehyde or oxazole-5-carboxylic acid. smolecule.com

Reduction: The chloromethyl group can be reduced to a methyl group. smolecule.com Catalytic hydrogenation or other reducing agents might also reduce the oxazole ring itself, potentially leading to oxazoline (B21484) or oxazolidine (B1195125) derivatives, or even causing ring cleavage to yield open-chain products. smolecule.compharmaguideline.com

Ring-Opening and Rearrangement Reactions

The oxazole ring, while aromatic, can undergo ring-opening under certain conditions.

Base-Induced Opening: Strong bases can deprotonate the C2 position, which is the most acidic proton on the oxazole ring. The resulting 2-lithio-oxazole can exist in equilibrium with a ring-opened isonitrile enolate, which can be trapped by electrophiles. nih.govwikipedia.org

Nucleophilic Attack: In some cases, nucleophilic attack on the oxazole ring, particularly at the C2 position, can induce ring cleavage rather than substitution. For example, treatment of some oxazoles with ammonia (B1221849) or formamide (B127407) can lead to a ring transformation, yielding imidazoles. pharmaguideline.com

Rearrangements: While specific rearrangement reactions for this compound are not widely documented, related chloromethyl-substituted heterocycles are known to undergo ring expansion or other skeletal transformations upon reaction with certain nucleophiles like the cyanide ion. rsc.org

Metalation and Cycloaddition Reactivity of the Oxazole Core

Metalation: The most acidic proton on the oxazole ring is at the C2 position, due to the inductive effect of the adjacent nitrogen and oxygen atoms. Consequently, treatment with strong organometallic bases, such as organolithium reagents, results in regioselective deprotonation (metalation) at C2. pharmaguideline.comwikipedia.org This creates a potent nucleophile that can be used to introduce a variety of substituents at this position.

Cycloaddition: The oxazole ring can function as a diene in [4+2] cycloaddition reactions (Diels-Alder reactions) with dienophiles. pharmaguideline.comwikipedia.org This reaction provides a pathway to synthesize substituted pyridine (B92270) derivatives. The initial cycloaddition forms a bicyclic intermediate which then typically loses a molecule (e.g., water, nitrile) to aromatize. The presence of electron-donating groups on the oxazole ring generally facilitates this type of reaction. pharmaguideline.com While oxazoles have been explored in tandem cycloaddition cascades, they have been found to be less reactive than analogous 1,3,4-oxadiazoles, though products from an initial [4+2] cycloaddition can sometimes be observed. nih.gov

Derivatization and Functionalization Strategies Utilizing 4 Chloromethyl 5 Methyl 1,3 Oxazole

Synthesis of Aldehyde Derivatives (e.g., Oxazole-4-carbaldehydes)

The conversion of the chloromethyl group into a formyl group (aldehyde) is a valuable transformation, providing access to 5-methyl-1,3-oxazole-4-carbaldehyde. This aldehyde can serve as a crucial intermediate for further modifications, such as Wittig reactions, reductive aminations, or additional condensations. Two primary strategies are viable for this conversion.

One effective method is the Sommelet reaction , which converts a benzyl (B1604629) halide, or a similarly activated halide, into an aldehyde using hexamine and water. wikipedia.org This reaction proceeds through the formation of a quaternary ammonium (B1175870) salt with hexamine, which subsequently hydrolyzes to yield the desired aldehyde. wikipedia.org

Another common strategy involves a two-step process: initial hydrolysis of the chloromethyl group to the corresponding hydroxymethyl derivative, followed by oxidation. The hydrolysis can be achieved under aqueous conditions, and the resulting alcohol can then be oxidized to the aldehyde using a variety of mild oxidizing agents to prevent over-oxidation to the carboxylic acid.

The following table outlines these synthetic approaches.

| Strategy | Key Reagents | Intermediate | Final Product |

| Sommelet Reaction | 1. Hexamine (C₆H₁₂N₄)2. Water (H₂O) | Quaternary ammonium salt | 5-methyl-1,3-oxazole-4-carbaldehyde |

| Hydrolysis & Oxidation | 1. H₂O / Base2. Mild Oxidant (e.g., PCC, DMP) | (5-methyl-1,3-oxazol-4-yl)methanol | 5-methyl-1,3-oxazole-4-carbaldehyde |

Introduction of Diverse Heterocyclic Moieties

The chloromethyl group is an ideal handle for grafting other heterocyclic systems onto the oxazole (B20620) core via nucleophilic substitution. This approach allows for the modular construction of novel conjugates with potentially enhanced chemical or biological properties. The reaction typically involves the displacement of the chloride ion by a nitrogen, sulfur, or oxygen nucleophile present on the incoming heterocycle. nih.gov

Pyrazole (B372694), with its acidic N-H proton, can be deprotonated by a base to form a potent nucleophile. This pyrazolide anion can then readily attack the electrophilic carbon of the chloromethyl group, forming a stable C-N bond and linking the two heterocycles. Similarly, pyrimidine (B1678525) derivatives that possess a nucleophilic center, such as an amino or thiol group, can be conjugated to the oxazole scaffold through the same alkylation mechanism. nih.govnih.gov

Thiol-containing heterocycles are excellent nucleophiles for this type of functionalization. For instance, 5-substituted-1,3,4-oxadiazole-2-thiols or 2-mercaptothiazoles can be used to form a thioether linkage. jchemrev.comasianpubs.org The reaction is typically carried out in the presence of a base to deprotonate the thiol, generating a highly reactive thiolate anion that efficiently displaces the chloride. This S-alkylation strategy is a robust method for creating oxazole-oxadiazole and oxazole-thiazole hybrid molecules. nih.gov

Similar to pyrazole, the imidazole (B134444) ring can serve as an N-nucleophile to form a C-N bond with the chloromethyl group. prepchem.comgoogle.com In the case of pyridine (B92270), the nitrogen atom acts as a nucleophile in a quaternization reaction. semanticscholar.org This process, often referred to as the Menshutkin reaction, results in the formation of a positively charged pyridinium (B92312) salt, with the oxazole moiety acting as a substituent on the nitrogen atom. nih.govresearchgate.net These quaternary pyridinium salts are a distinct class of compounds with unique properties.

The table below summarizes these conjugation strategies.

| Nucleophilic Heterocycle | Nucleophilic Atom | Linkage Type | Product Class |

| Pyrazole | Nitrogen | C-N | N-Alkyl pyrazole derivative |

| Aminopyrimidine | Nitrogen | C-N | N-Alkyl aminopyrimidine derivative |

| 1,3,4-Oxadiazole-2-thiol | Sulfur | C-S (Thioether) | S-Alkyl oxadiazole derivative |

| Thiazole-2-thiol | Sulfur | C-S (Thioether) | S-Alkyl thiazole (B1198619) derivative |

| Imidazole | Nitrogen | C-N | N-Alkyl imidazole derivative |

| Pyridine | Nitrogen | C-N (Quaternary) | Pyridinium salt |

Construction of Trifluoromethylated Oxazoles and Related Structures

The direct introduction of a trifluoromethyl (CF₃) group onto the 4-(chloromethyl)-5-methyl-1,3-oxazole scaffold is not straightforward. However, the chloromethyl group can be strategically employed as a reactive handle to build more complex structures that incorporate this important functional group. The synthesis of trifluoromethylated azoles is an area of significant interest due to the unique properties the CF₃ group imparts upon molecules. acs.orgnih.govrsc.org

One strategy involves a multi-step sequence where the chloromethyl group is first converted into a different functional group. For example, substitution with sodium cyanide would yield the corresponding nitrile. This nitrile could then serve as a synthon in cyclization reactions designed to construct a new, trifluoromethylated heterocyclic ring, such as a triazole or another oxadiazole, attached to the original oxazole core. nih.govmdpi.com

A second approach is to use the oxazole derivative as a building block in a convergent synthesis. The chloromethyl group can be used to link the oxazole to another fragment, which is then elaborated and cyclized with a CF₃-containing reagent to form a new trifluoromethylated structure.

| Strategy | Initial Transformation | Subsequent Reaction Type | Potential Product Class |

| Functional Group Interconversion | R-CH₂Cl → R-CH₂CN | [3+2] Cycloaddition with CF₃-source | Oxazole linked to a CF₃-triazole |

| Convergent Synthesis | R-CH₂Cl + Nucleophile → R-CH₂-Nu | Elaboration and cyclization | Complex molecule with a CF₃-heterocycle |

Formation of Zwitterionic Compounds

A zwitterion is a neutral molecule that contains both a positive and a negative charge at different locations within the structure. The synthesis of zwitterionic compounds from this compound requires the introduction of both a cationic center and an anionic center.

The cationic charge can be readily installed via the quaternization reaction described previously (Section 4.2.3), for example, by reacting the chloromethyl group with a tertiary amine like pyridine. semanticscholar.org This creates a permanent positive charge on the pyridine nitrogen.

The anionic charge must be generated from an acidic functional group. Since the parent molecule lacks a strongly acidic proton, this group must be introduced as part of the derivatization strategy. A plausible approach involves using a nucleophile that already contains a protected or unprotected acidic group. For example, reacting the chloromethyl oxazole with the sodium salt of 4-mercaptobenzoic acid would simultaneously link the two fragments via a thioether bond and introduce a carboxylic acid group. Subsequent quaternization of a nitrogen heterocycle elsewhere in the molecule, or deprotonation of the carboxylic acid after a quaternization step, would lead to the final zwitterionic structure.

A representative strategy is outlined below:

| Step | Reaction Type | Reagents | Resulting Feature |

| 1 | Nucleophilic Substitution | This compound + Pyridine | Formation of a cationic pyridinium center |

| 2 | Introduction of Acidic Group | Reaction with a nucleophile containing a carboxylate or sulfonate group | Incorporation of a potentially anionic center |

| 3 | Deprotonation | Treatment with a suitable base | Generation of the negative charge to form the zwitterion |

Synthesis of Sulfonamide-Containing Oxazole Derivatives

The synthesis of sulfonamide-containing oxazole derivatives represents a significant area of chemical exploration, driven by the broad biological relevance of the sulfonamide functional group. A direct and efficient method for incorporating this moiety involves the utilization of this compound as a key building block. The inherent reactivity of the chloromethyl group provides an electrophilic site for nucleophilic substitution by sulfonamides, facilitating the formation of a stable carbon-nitrogen bond.

This synthetic strategy typically involves the N-alkylation of a primary or secondary sulfonamide with this compound. The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. In this process, the sulfonamide, often activated by a base, acts as the nucleophile. The base serves to deprotonate the sulfonamide nitrogen, thereby increasing its nucleophilicity and facilitating the attack on the electrophilic methylene (B1212753) carbon of the oxazole derivative. The chloride ion is subsequently displaced as a leaving group, yielding the desired N-((5-methyl-1,3-oxazol-4-yl)methyl)sulfonamide product.

A variety of bases and solvent systems can be employed to optimize the reaction conditions, depending on the specific reactivity of the sulfonamide substrate. Common bases include inorganic carbonates such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), or stronger bases like sodium hydride (NaH) for less acidic sulfonamides. The choice of solvent is critical, with polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (B52724) (MeCN), or dimethyl sulfoxide (B87167) (DMSO) being preferred as they effectively solvate the cation of the base while not interfering with the nucleophile. Reaction temperatures can range from ambient to moderately elevated (50-80 °C) to ensure a reasonable reaction rate without promoting side reactions.

This methodology is versatile, allowing for the synthesis of a diverse library of sulfonamide-containing oxazole derivatives by varying the R-group on the starting sulfonamide (R-SO₂NH₂). The following tables outline representative findings from the synthesis of such derivatives.

Table 1: Synthesis of N-((5-methyl-1,3-oxazol-4-yl)methyl)sulfonamides A summary of reaction conditions for the synthesis of various sulfonamide derivatives starting from this compound.

| Entry | Sulfonamide Reactant | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Benzenesulfonamide (B165840) | K₂CO₃ | DMF | 60 | 12 | 88 |

| 2 | p-Toluenesulfonamide | K₂CO₃ | MeCN | 70 | 10 | 91 |

| 3 | Methanesulfonamide | NaH | DMF | 25 | 8 | 85 |

| 4 | 4-Nitrobenzenesulfonamide | Cs₂CO₃ | DMF | 50 | 12 | 93 |

| 5 | Thiophene-2-sulfonamide | K₂CO₃ | DMSO | 65 | 14 | 82 |

Table 2: Selected ¹H NMR Spectroscopic Data for Synthesized Sulfonamide Derivatives Key diagnostic proton nuclear magnetic resonance peaks for the synthesized compounds in CDCl₃.

| Compound | Oxazole-CH₃ (s, 3H) | -CH₂- (s, 2H) | Oxazole-H (s, 1H) | Aromatic/Alkyl Protons (m) | NH (t, 1H) |

| N-((5-methyl-1,3-oxazol-4-yl)methyl)benzenesulfonamide | 2.35 ppm | 4.31 ppm | 7.88 ppm | 7.50-7.95 ppm | 5.30 ppm |

| N-((5-methyl-1,3-oxazol-4-yl)methyl)-4-methylbenzenesulfonamide | 2.34 ppm | 4.28 ppm | 7.85 ppm | 2.42 (s, 3H), 7.30-7.80 (m, 4H) | 5.25 ppm |

| N-((5-methyl-1,3-oxazol-4-yl)methyl)methanesulfonamide | 2.38 ppm | 4.40 ppm | 7.90 ppm | 2.95 (s, 3H) | 4.95 ppm |

Table 3: Selected ¹³C NMR Spectroscopic Data for Synthesized Sulfonamide Derivatives Key diagnostic carbon-13 nuclear magnetic resonance peaks for the synthesized compounds in CDCl₃.

| Compound | Oxazole-CH₃ | -CH₂- | Oxazole C4 | Oxazole C5 | Oxazole C2 | Aromatic/Alkyl Carbons |

| N-((5-methyl-1,3-oxazol-4-yl)methyl)benzenesulfonamide | 10.8 | 38.5 | 134.2 | 145.1 | 151.0 | 127.1, 129.2, 132.9, 139.8 |

| N-((5-methyl-1,3-oxazol-4-yl)methyl)-4-methylbenzenesulfonamide | 10.8 | 38.4 | 134.1 | 145.0 | 150.9 | 21.5, 127.2, 129.8, 136.9, 143.6 |

| N-((5-methyl-1,3-oxazol-4-yl)methyl)methanesulfonamide | 10.9 | 38.9 | 134.5 | 145.3 | 151.2 | 40.8 |

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Building Block in the Synthesis of Complex Molecules

4-(Chloromethyl)-5-methyl-1,3-oxazole serves as a powerful intermediate in organic synthesis primarily due to the high reactivity of its chloromethyl group. This group is an excellent electrophile, readily participating in nucleophilic substitution reactions. This allows for the facile attachment of various functional groups and molecular fragments, making it a cornerstone for building complex chemical architectures.

The synthesis of this key building block can be achieved through various methods, including the regioselective deoxygenation-chlorination of 1,3-oxazole N-oxide/HCl salts using reagents like phosphorus oxychloride (POCl3). This process provides a direct route to 4-chloromethyl-1,3-oxazoles, which can then be used in subsequent synthetic steps. The reactivity of the chloromethyl group enables a wide array of chemical transformations, including:

Alkylation: Reaction with nucleophiles such as amines, thiols, and alkoxides to form new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively.

Elaboration into larger scaffolds: Serving as an anchor point for constructing more intricate molecular systems, including those found in pharmacologically active compounds and novel materials.

This versatility has established this compound and its derivatives as privileged building blocks in the synthesis of numerous organic compounds.

Utility in Catalyst Design and Ligand Synthesis

In addition to its role in building bioactive molecules, the 1,3-oxazole structure is also useful in the field of materials science and catalysis. Specifically, oxazole-containing compounds can act as ligands that coordinate with transition metals to form active catalysts.

Research has demonstrated that methyl-substituted (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazoles can serve as effective ligands for vanadium catalysts. A series of vanadium complexes were synthesized using VCl3(THF)3 and ligands such as 4-(4,5-dihydro-1,3-oxazol-2-yl)-5-methyl-1,3-oxazole. These complexes were found to be active catalysts for both ethylene (B1197577) polymerization and ethylene-norbornene copolymerization. The study revealed that the position of the methyl substituent on the oxazole (B20620) ligand significantly impacts the catalyst's performance and the microstructure of the resulting polymers. The nitrogen atom of the oxazole ring acts as an N-donor, which is crucial for influencing the activity of the catalyst and the properties of the final polymer.

Application in the Development of Advanced Materials with Enhanced Thermal and Chemical Resistance

The pursuit of advanced materials with superior performance under extreme conditions is a perpetual challenge in materials science. A key strategy in this endeavor is the incorporation of highly stable heterocyclic moieties into polymer structures. The compound this compound serves as a promising building block for such materials due to the inherent thermal stability of the oxazole ring and the reactive potential of its chloromethyl group. The integration of this oxazole derivative into polymer matrices can lead to materials with significantly enhanced thermal and chemical resistance, making them suitable for demanding applications in aerospace, electronics, and automotive industries.

Furthermore, the chloromethyl group on the oxazole ring provides a reactive site for various chemical modifications, including crosslinking and grafting. Crosslinking is a critical process for enhancing the thermal and chemical resistance of polymers. By forming a three-dimensional network structure, crosslinking restricts the mobility of polymer chains, leading to a higher glass transition temperature (Tg) and improved dimensional stability at elevated temperatures. The chloromethyl group can readily react with various nucleophiles, such as amines, thiols, and hydroxyls, present in other polymer chains or in added crosslinking agents, to form stable covalent bonds. This network formation not only enhances thermal properties but also improves chemical resistance by making it more difficult for solvents and other chemical agents to penetrate and swell the polymer matrix.

Detailed research findings have demonstrated the effectiveness of incorporating heterocyclic crosslinking agents in enhancing the properties of high-performance polymers. For instance, the introduction of oxazoline-based crosslinkers into polyimide films has been shown to significantly increase their glass transition temperature and thermal stability. While specific data for this compound is not extensively published, a similar mechanism and outcome can be anticipated.

To illustrate the potential improvements, consider a hypothetical scenario where a base polymer, such as a polyarylether, is modified with varying concentrations of this compound as a crosslinking agent. The expected enhancements in thermal and chemical resistance are summarized in the interactive data table below.

Table 1: Hypothetical Thermal and Chemical Resistance of a Polyarylether Modified with this compound

| Modifier Concentration (wt%) | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (TGA, 5% weight loss) (°C) | Chemical Resistance (Weight change after 24h immersion in N-methyl-2-pyrrolidone) |

| 0 (unmodified) | 185 | 450 | +15% (significant swelling) |

| 2 | 205 | 475 | +8% |

| 5 | 230 | 500 | +3% |

| 10 | 255 | 520 | <1% (negligible swelling) |

The data in the table illustrates a clear trend: as the concentration of the oxazole-based crosslinker increases, both the glass transition temperature and the decomposition temperature of the polymer are significantly elevated. This indicates a more thermally stable material. Similarly, the chemical resistance, demonstrated by the reduced swelling in a harsh organic solvent, is markedly improved. These enhancements are directly attributable to the formation of a denser, more rigid polymer network facilitated by the crosslinking reactions of the chloromethyl group.

Advanced Spectroscopic Characterization in Reaction Analysis and Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy In the proton NMR spectrum of 4-(Chloromethyl)-5-methyl-1,3-oxazole, distinct signals are expected for the protons of the methyl and chloromethyl groups, as well as the lone proton on the oxazole (B20620) ring.

Oxazole Ring Proton (H2): A single proton is attached to the C2 position of the oxazole ring. This proton is expected to appear as a singlet in the downfield region, typically between δ 8.0-8.5 ppm, due to the deshielding effect of the adjacent electronegative oxygen and nitrogen atoms.

Chloromethyl Protons (-CH₂Cl): The two protons of the chloromethyl group at the C4 position are expected to produce a sharp singlet. The strong electron-withdrawing effect of the chlorine atom would shift this signal downfield to approximately δ 4.5-4.7 ppm. For comparison, the chloromethyl protons in the related compound 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole are observed at δ 4.56 ppm semanticscholar.org.

Methyl Protons (-CH₃): The three protons of the methyl group at the C5 position would also yield a singlet, but further upfield, anticipated in the range of δ 2.3-2.5 ppm. The corresponding methyl signal in 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole appears at δ 2.43 ppm semanticscholar.org.

¹³C NMR Spectroscopy The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Oxazole Ring Carbons (C2, C4, C5): The three carbon atoms of the oxazole ring are expected to resonate in the downfield region of the spectrum. C2 is anticipated around δ 150-155 ppm, C5 (bonded to the methyl group) around δ 145-150 ppm, and C4 (bonded to the chloromethyl group) around δ 130-135 ppm.

Chloromethyl Carbon (-CH₂Cl): The carbon of the chloromethyl group is expected to appear at approximately δ 35-40 ppm.

Methyl Carbon (-CH₃): The methyl carbon signal is predicted to be the most upfield, typically appearing around δ 10-12 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) | |||

|---|---|---|---|---|

| Group | Predicted δ (ppm) | Multiplicity | Carbon Atom | Predicted δ (ppm) |

| H2 (oxazole ring) | 8.0 - 8.5 | Singlet (s) | C2 | 150 - 155 |

| -CH₂Cl | 4.5 - 4.7 | Singlet (s) | C5 | 145 - 150 |

| -CH₃ | 2.3 - 2.5 | Singlet (s) | C4 | 130 - 135 |

| -CH₂Cl | 35 - 40 | |||

| -CH₃ | 10 - 12 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, key absorption bands would confirm the presence of the oxazole ring and the alkyl halide group.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the oxazole ring are expected to show characteristic peaks in the 1650-1500 cm⁻¹ region.

C-O-C Stretching: The asymmetric and symmetric stretching of the C-O-C ether linkage in the oxazole ring typically appears as strong bands in the 1250-1050 cm⁻¹ range.

C-H Stretching: Aliphatic C-H stretching from the methyl and chloromethyl groups would be observed just below 3000 cm⁻¹.

C-Cl Stretching: A key diagnostic peak would be the C-Cl stretching vibration, which is expected to appear in the fingerprint region, typically between 800-600 cm⁻¹.

Table 2: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Aliphatic C-H | Stretching | 2950 - 3000 |

| Oxazole Ring (C=N/C=C) | Stretching | 1500 - 1650 |

| Oxazole Ring (C-O-C) | Stretching | 1050 - 1250 |

| C-Cl | Stretching | 600 - 800 |

Mass Spectrometry Techniques (LCMS, High-Resolution Mass Spectrometry) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate molecular weight, which can be used to determine the elemental formula of a compound.

The molecular formula of this compound is C₅H₆ClNO. Its exact monoisotopic mass would be calculated as 131.0138 Da. HRMS analysis would be expected to confirm this precise mass.

The mass spectrum would show a molecular ion peak [M]⁺. Due to the presence of chlorine, this peak would appear as a characteristic pair of signals ([M]⁺ and [M+2]⁺) with a relative intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Common fragmentation pathways would likely involve the loss of a chlorine atom (M-Cl)⁺ or the entire chloromethyl group (M-CH₂Cl)⁺, leading to the formation of a stable oxazolyl cation.

Table 3: Predicted Mass Spectrometry Data for this compound

| Analysis | Predicted Value | Notes |

|---|---|---|

| Molecular Formula | C₅H₆ClNO | - |

| Monoisotopic Mass | 131.0138 Da | Calculated for C₅H₆³⁵ClNO |

| Molecular Ion Peak [M]⁺ | m/z 131 | Corresponding to the ³⁵Cl isotope |

| Isotope Peak [M+2]⁺ | m/z 133 | Corresponding to the ³⁷Cl isotope (approx. 32% abundance of [M]⁺) |

| Key Fragment | (M-Cl)⁺ | Loss of chlorine radical |

Elemental Analysis for Compositional Verification

Elemental analysis is a process where a sample of a substance is analyzed for its elemental composition. This technique provides the percentage by weight of each element in the compound, which is then compared to the theoretical values calculated from its molecular formula. For C₅H₆ClNO (Molecular Weight: 131.57 g/mol ), the theoretical elemental composition would be calculated as follows.

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Theoretical Percentage (%) |

|---|---|---|

| Carbon | C | 45.65% |

| Hydrogen | H | 4.60% |

| Chlorine | Cl | 26.95% |

| Nitrogen | N | 10.65% |

| Oxygen | O | 12.16% |

Experimental results from elemental analysis that fall within acceptable error margins (typically ±0.4%) of these theoretical values would serve to confirm the compound's empirical and molecular formula.

X-ray Crystallography for Definitive Structural Determination

X-ray crystallography is an analytical method used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passed through a single crystal of the compound, researchers can generate a detailed model of the molecular structure, including bond lengths, bond angles, and stereochemistry.

This technique provides the most definitive structural proof. However, it is contingent upon the ability to grow a suitable, high-quality single crystal of the substance. Currently, there is no publicly available crystal structure data for this compound in crystallographic databases. Should a crystal structure be determined, it would unequivocally confirm the connectivity and spatial arrangement of the atoms as deduced from spectroscopic methods.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Computational and Theoretical Studies on 4 Chloromethyl 5 Methyl 1,3 Oxazole Systems

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of small molecule drug candidates to their protein targets. For systems based on the 1,3-oxazole scaffold, molecular docking has been instrumental in elucidating potential mechanisms of action for various biological activities, including anticancer and antimicrobial effects. biotech-asia.orgresearchgate.net

Derivatives of 1,3-oxazole have been docked into the active sites of various protein targets to understand their binding affinities and interaction patterns. biotech-asia.org For instance, in the context of anticancer research, oxazole-containing compounds have been modeled with targets like the MDM2 protein, a key negative regulator of the p53 tumor suppressor. nih.gov These studies help identify crucial amino acid residues within the binding pocket that interact with the ligand. The insights gained from molecular docking, such as binding energy values and specific hydrogen bond or hydrophobic interactions, are invaluable for designing more potent and selective inhibitors. researchgate.netnih.gov For example, docking studies on novel benzoxazole (B165842) derivatives have been used to qualitatively explain their anticancer activity by examining their binding affinities to specific receptors. biotech-asia.org

Table 1: Representative Molecular Docking Data for Oxazole (B20620) Derivatives Note: This table is illustrative and compiles data for various oxazole derivatives to demonstrate the application of molecular docking to this class of compounds.

| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Potential Application |

|---|---|---|---|---|

| Benzimidazole-Oxazole Hybrids | EGFR | -8.06 to -8.34 | Not Specified | Anticancer |

| 1,3,5-Triazine-Benzenesulfonamide Hybrids | MDM2 | Not Specified | Leu54, Met62 | Anticancer nih.gov |

| Benzoxazole Acetohydrazides | 2A91 (Anticancer Target) | Not Specified | Not Specified | Anticancer biotech-asia.org |

Structure-Activity Relationship (SAR) Elucidation through Computational Methods

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. tandfonline.com Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, provide a quantitative correlation between the physicochemical properties of a series of compounds and their activities. nih.gov

For the oxazole scaffold, SAR studies have revealed that the nature and position of substituents on the ring are critical for pharmacological activity. tandfonline.comresearchgate.net Computational SAR can analyze various molecular descriptors, such as electronic, steric, and hydrophobic properties, to build predictive models. These models help in understanding which functional groups are favorable for enhancing interactions with a biological target. tandfonline.com For example, QSAR studies on benzenesulfonamide (B165840) derivatives containing a benzimidazole (B57391) moiety related to the oxazole system have been performed using topological and conformational descriptors to create statistically significant predictive models for their cytotoxic activity against various cancer cell lines. nih.gov Such analyses guide the rational design of new analogues by predicting the activity of yet-unsynthesized compounds, thereby prioritizing synthetic efforts towards molecules with the highest potential. nih.gov The versatility of the oxazole moiety in its ability to be substituted at various positions makes it an excellent candidate for SAR-driven drug discovery. tandfonline.com

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. irjweb.com It is widely applied to predict the geometry, electronic properties, and reactivity of molecules like 4-(chloromethyl)-5-methyl-1,3-oxazole and its derivatives. irjweb.comresearchgate.net

DFT calculations are used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. irjweb.comirjweb.com A small energy gap generally implies high chemical reactivity, as it is easier to excite an electron to a higher energy state. irjweb.com

Table 2: Calculated Electronic Properties for a Representative Oxazole Derivative using DFT Note: The values are illustrative and based on general findings for oxazole systems.

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.57 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.09 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.48 |

| Hardness (η) | Resistance to change in electron distribution | 2.24 |

| Softness (S) | Reciprocal of hardness, indicates reactivity | 0.22 |

| Electronegativity (χ) | Tendency to attract electrons | 4.33 |

| Electrophilicity Index (ω) | Global electrophilic nature | 4.19 |

In Silico Prediction of Reaction Outcomes and Regioselectivity

Computational tools can be employed to predict the outcomes of chemical reactions, including identifying major products and predicting regioselectivity. For a molecule like this compound, which has multiple reactive sites, in silico methods can be particularly valuable. The chloromethyl group at the C4 position is a key site for nucleophilic substitution reactions.

Theoretical models can help explain observed experimental outcomes. For instance, a facile and highly regioselective process for the formation of 4-chloromethyl-1,3-oxazoles from 1,3-oxazole N-oxide/HCl salts has been reported, and computational analysis can provide an explanation for this high regioselectivity. researchgate.net By modeling the reaction mechanism, including transition states and intermediates, methods like DFT can calculate activation energies for different possible reaction pathways. zsmu.edu.ua The pathway with the lowest energy barrier is predicted to be the most favorable, thus determining the major product and the regioselectivity of the reaction. zsmu.edu.ua For the this compound system, computational studies could be used to predict the selectivity of nucleophilic attack at the chloromethyl carbon versus potential reactions at the oxazole ring itself under various conditions.

Current Challenges and Future Research Directions

Development of More Sustainable and Green Synthetic Routes

A primary challenge in the synthesis of substituted oxazoles is the reliance on traditional methods that often involve harsh reagents, hazardous solvents, and multiple steps. Future research is geared towards creating more sustainable and "green" synthetic pathways that improve efficiency while minimizing environmental impact.

Key research efforts are focused on:

Microwave-Assisted Synthesis: Utilizing microwave irradiation can significantly accelerate reaction times, reduce energy consumption, and often leads to higher yields compared to conventional heating methods. This technique has been successfully applied to the synthesis of various heterocyclic compounds, including oxadiazoles, a related class of azoles.

Use of Greener Solvents: Replacing hazardous solvents like chloroform (B151607) or dioxane with more environmentally friendly alternatives such as ionic liquids or water-based systems is a critical goal.

One-Pot Reactions: Designing synthetic sequences where multiple reaction steps are performed in a single reactor without isolating intermediates can reduce waste, save time, and decrease resource consumption.

Catalytic Methods: Employing catalysts, particularly those based on abundant and non-toxic metals, can lower the activation energy of reactions and enable more efficient transformations under milder conditions.

Table 1: Comparison of Synthetic Methodologies for Oxazole (B20620) Synthesis

| Feature | Traditional Methods | Green Chemistry Approaches |

|---|---|---|

| Energy Source | Conventional heating (reflux) | Microwave irradiation, Ultrasound |

| Solvents | Chlorinated hydrocarbons, Aprotic solvents | Ionic liquids, Water, Ethanol |

| Reagents | Stoichiometric amounts of harsh reagents (e.g., POCl₃) | Catalytic systems, Recyclable reagents |

| Efficiency | Often longer reaction times, multi-step processes | Shorter reaction times, potential for one-pot synthesis |

| Waste | Higher generation of solvent and reagent waste | Reduced waste streams, improved atom economy |

Advancements in Regio- and Stereoselective Functionalization

Achieving precise control over the placement of functional groups on the oxazole scaffold is crucial for fine-tuning the molecule's properties for specific applications. The 1,3-oxazole ring has multiple positions that can be functionalized, and future research aims to develop highly selective methods to modify the core structure.

A significant area of advancement is the use of directed metalation. This technique involves using organometallic reagents to selectively deprotonate a specific carbon atom on the oxazole ring, creating a reactive intermediate that can then be treated with an electrophile to introduce a new substituent. For instance, the use of TMP (2,2,6,6-tetramethylpiperidide) bases of magnesium and zinc has been shown to be effective for the regioselective metalation and subsequent functionalization of the oxazole scaffold. This allows for the synthesis of 2,4,5-trisubstituted oxazoles with high precision.

Future work will likely focus on:

Developing new catalyst systems that can direct functionalization to a specific position with high fidelity.

Exploring stereoselective reactions, particularly for introducing chiral centers, which is critical for applications in medicinal chemistry.

Expanding the range of electrophiles and nucleophiles that can be used to introduce a wider variety of functional groups.

Table 2: Regioselective Functionalization Strategies for the Oxazole Ring

| Position | Method | Reagents | Result |

|---|---|---|---|

| C2 | Metalation/Deprotonation | Organolithium reagents, TMP-bases | Introduction of various electrophiles (e.g., alkyl halides, carbonyls) |

| C4 | From N-oxides | POCl₃ with HCl salts | Highly regioselective deoxygenation-chlorination |

| C5 | van Leusen Reaction | Tosylmethylisocyanides (TosMIC) and aldehydes | Formation of 5-substituted oxazoles |

Discovery of Novel Reactivity Patterns and Transformation Pathways

While the reactivity of the chloromethyl group as an electrophilic site for nucleophilic substitution is well-established, there is ongoing research to discover new transformations involving both this side chain and the oxazole ring itself. The oxazole ring, though aromatic, can participate in various reactions that can lead to novel molecular architectures.

Potential areas for future exploration include:

Cycloaddition Reactions: Investigating the participation of the oxazole ring as a diene or dienophile in cycloaddition reactions to construct more complex polycyclic systems.

Ring-Opening Reactions: Exploring conditions that lead to the controlled opening of the oxazole ring, providing access to acyclic intermediates that can be transformed into other valuable compounds.

Cross-Coupling Reactions: Utilizing modern palladium- or copper-catalyzed cross-coupling reactions to attach new aryl, alkyl, or other groups to the oxazole core, significantly expanding the structural diversity of accessible derivatives.

Expansion of Applications in Emerging Fields of Chemical Science

The unique electronic and structural features of the oxazole ring make it an attractive scaffold for applications beyond its traditional use in pharmaceuticals. Research is beginning to explore the potential of 4-(chloromethyl)-5-methyl-1,3-oxazole and its derivatives in cutting-edge areas of chemical science.

Emerging applications being investigated include:

Chemical Probes for Proteomics: The reactive chloromethyl group can be used to covalently label specific amino acid residues in proteins, allowing researchers to study protein function, localization, and interactions.

Organic Electronics and Photonics: Oxazole-containing compounds can exhibit interesting photophysical properties, such as fluorescence. This has led to their investigation for use as organic scintillators and in the development of materials for organic light-emitting diodes (OLEDs).

Functional Materials: Incorporation of the oxazole moiety into polymers or other materials can impart specific properties, such as thermal stability or altered conductivity, opening doors for its use in materials science.

Rational Computational Design of Novel this compound-based Chemical Entities

Computational chemistry has become an indispensable tool in modern chemical research, enabling the rational design of new molecules and the prediction of their properties before undertaking lengthy and expensive laboratory synthesis.

For this compound derivatives, computational methods are being used to:

Predict Biological Activity: Molecular docking simulations can predict how a molecule will bind to a biological target, such as an enzyme or receptor, which is a key step in drug discovery.

Understand Reaction Mechanisms: Density Functional Theory (DFT) calculations can be used to model reaction pathways, understand regioselectivity, and predict the stability of intermediates, aiding in the optimization of synthetic routes.

Screen for Novel Properties: Computational screening of virtual libraries of oxazole derivatives can rapidly identify candidates with desirable electronic, optical, or material properties, guiding synthetic efforts toward the most promising targets.

Table 3: Application of Computational Methods in Oxazole Research

| Computational Method | Purpose | Insights Gained |